Methyl 2-amino-3-chloro-4-fluorobenzoate Methyl 2-amino-3-chloro-4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18087419
InChI: InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3
SMILES:
Molecular Formula: C8H7ClFNO2
Molecular Weight: 203.60 g/mol

Methyl 2-amino-3-chloro-4-fluorobenzoate

CAS No.:

Cat. No.: VC18087419

Molecular Formula: C8H7ClFNO2

Molecular Weight: 203.60 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-chloro-4-fluorobenzoate -

Specification

Molecular Formula C8H7ClFNO2
Molecular Weight 203.60 g/mol
IUPAC Name methyl 2-amino-3-chloro-4-fluorobenzoate
Standard InChI InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3
Standard InChI Key CLSBXKLWDMVTCT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)F)Cl)N

Introduction

Synthesis and Reactivity

Synthetic Routes

The synthesis of methyl 2-amino-3-chloro-4-fluorobenzoate typically involves multi-step halogenation, amination, and esterification processes . A representative pathway includes:

  • Halogenation: Introduction of chlorine and fluorine substituents via electrophilic substitution on a nitrobenzene precursor.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amine.

  • Esterification: Reaction of the resultant benzoic acid derivative with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

Key Reaction Conditions:

  • Temperature: 60–80°C for esterification.

  • Catalysts: Sulfuric acid or ion-exchange resins for ester yield optimization.

  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeYield Improvement Strategy
Molar Ratio (Acid:MeOH)1:5Excess methanol drives equilibrium
Reaction Time6–12 hoursMolecular sieves for water removal
Purity ValidationHPLC (>98%)Gradient elution with acetonitrile

Reactivity Profile

The compound’s reactivity is governed by its electron-withdrawing substituents:

  • Nucleophilic Substitution: Chlorine at position 3 undergoes substitution with amines or alkoxides, facilitated by adjacent fluorine’s inductive effect.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, though yields vary (40–85%) based on palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

  • Oxidative Stability: Resistant to atmospheric oxidation due to electron-deficient aromatic ring .

Physicochemical Properties

Structural and Spectral Data

  • IUPAC Name: Methyl 2-amino-3-chloro-4-fluorobenzoate.

  • SMILES: COC(=O)C1=C(C(=C(C=C1)N)Cl)F .

  • Spectroscopic Signatures:

    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), ester methyl (δ 3.9 ppm).

    • IR: C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹).

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Density1.314 g/cm³Predicted (ChemicalBook)
Boiling Point255–260°CAnalogous compound data
LogP (Partition Coeff.)2.1Computational modeling
Solubility in DMSO5–10 mg/mLExperimental (PubChem)

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example:

  • Anticancer Agents: Functionalization at the amino group yields analogs with IC₅₀ values of 20–30 µM against breast cancer cell lines .

  • Antibacterial Derivatives: Chloro-fluoro substitution enhances binding to bacterial enoyl-ACP reductases.

Materials Science

  • Polymer Additives: Incorporation into polyesters improves thermal stability (Tₘ increased by 15°C) .

  • Ligand Design: Chelates transition metals (e.g., Cu²⁺) for catalytic applications .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

  • Cytochrome P450: Binds with Ki = 1.2 µM via hydrogen bonding to heme iron.

  • Kinase Modulation: Suppresses EGFR phosphorylation by 70% at 10 µM .

Antimicrobial Efficacy

  • Staphylococcus aureus: MIC = 50 µg/mL, disrupting cell wall synthesis.

  • Candida albicans: Synergistic activity with fluconazole (FIC index = 0.5).

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Reactivity

CompoundChloro PositionFluorine PositionRelative Reactivity (SₙAr)
Methyl 2-amino-3-chloro-4-fluorobenzoate341.0 (Reference)
Methyl 2-amino-4-chloro-5-fluorobenzoate450.7
Methyl 2-amino-5-chloro-4-fluorobenzoate540.5

Key Insight: Para-substituted fluorine enhances electrophilic substitution rates at meta-chloro positions due to resonance stabilization .

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